molecular formula C24H23ClN2O5S B6560622 5-chloro-2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946335-94-0

5-chloro-2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Número de catálogo: B6560622
Número CAS: 946335-94-0
Peso molecular: 487.0 g/mol
Clave InChI: ILSZNXDHKGWRKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Chloro-2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a benzamide derivative featuring:

  • A 5-chloro-2-methoxybenzamide core.
  • A tetrahydroquinoline scaffold substituted at position 1 with a 4-methoxybenzenesulfonyl group.
  • A sulfonamide linkage integrating the tetrahydroquinoline and benzenesulfonyl moieties.

This structural complexity confers unique physicochemical and pharmacological properties, distinguishing it from simpler sulfonamide or benzamide derivatives.

Propiedades

IUPAC Name

5-chloro-2-methoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O5S/c1-31-19-7-9-20(10-8-19)33(29,30)27-13-3-4-16-14-18(6-11-22(16)27)26-24(28)21-15-17(25)5-12-23(21)32-2/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSZNXDHKGWRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Sulfonamide-Benzamide Derivatives

Compound 15a (5-Chloro-2-Methoxy-N-(4-(N-Pyridin-2-ylsulfamoyl)Phenyl)Benzamide)
  • Structural Differences: Lacks the tetrahydroquinoline moiety; sulfonamide is attached to a pyridin-2-yl-substituted phenyl group.
  • Activity : Potent α-amylase (44.36% inhibition) and α-glucosidase inhibitor (anti-diabetic) .
  • Key Contrast: The absence of the tetrahydroquinoline ring likely reduces lipophilicity and membrane permeability compared to the target compound.
Compound 15b (5-Chloro-2-Methoxy-N-(4-(N-Pyridin-3-ylsulfamoyl)Phenyl)Benzamide)
  • Structural Differences : Pyridin-3-yl substitution on the sulfonamide.
  • Activity : Acetylcholinesterase inhibition (anti-Alzheimer’s) .
  • Key Contrast: The pyridine orientation alters electronic properties, affecting target selectivity versus the tetrahydroquinoline-based compound.

Triazine-Linked Sulfamoyl Benzamides (Compounds 51–55)

  • Structural Features :
    • Benzamides with sulfamoyl groups linked to 1,2,4-triazine rings (e.g., 3-fluorophenyl, 4-trifluoromethylphenyl substituents) .
    • Example: Compound 51 (3-fluorophenyl-triazine) has a melting point of 266–268°C and distinct IR/NMR profiles.
  • Key Differences: Triazine rings introduce planar geometry, contrasting with the non-planar tetrahydroquinoline in the target compound. Higher polarity due to triazine may reduce blood-brain barrier penetration compared to the target’s bicyclic structure.

Tetrahydroquinoline Analogues

5-Chloro-2-Methoxy-N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide (MFCD08938073)
  • Structural Differences : Replaces the 4-methoxybenzenesulfonyl group with a methyl-oxo substituent at position 1.

Heterocyclic Sulfonamides

Compound 46 (Sulfonamide-Derived Benzamide with Naphthalene and Thiophene)
  • Structural Features : Incorporates naphthalenyloxy and thiophene groups.
  • Synthesis : Derived from sulfonamide intermediates via late-stage functionalization .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity Key Physicochemical Property
Target Compound Benzamide + Tetrahydroquinoline 4-Methoxybenzenesulfonyl at position 1 Not explicitly reported (inferred enzyme inhibition) High rigidity, moderate lipophilicity
15a Benzamide + Phenylsulfonamide Pyridin-2-yl α-Amylase/α-glucosidase inhibition (anti-diabetic) Polar, lower logP
15b Benzamide + Phenylsulfonamide Pyridin-3-yl Acetylcholinesterase inhibition (anti-Alzheimer’s) Similar polarity to 15a
Compound 51 Benzamide + Triazine 3-Fluorophenyl Not reported High melting point (266–268°C)
MFCD08938073 Benzamide + Tetrahydroquinoline 1-Methyl-2-oxo Not reported Reduced enzyme-binding potential

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.